molecular formula C21H24ClN3O3 B4173267 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide

Cat. No. B4173267
M. Wt: 401.9 g/mol
InChI Key: FRDKQKJTWWMGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to target and inhibit the activity of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of various types of cancer.

Mechanism of Action

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide targets the intracellular domain of EGFR and inhibits its tyrosine kinase activity, which is required for the activation of downstream signaling pathways. By blocking the activation of EGFR, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide prevents the phosphorylation of key proteins involved in cell proliferation, survival, and migration, leading to the suppression of cellular processes that are dependent on EGFR signaling.
Biochemical and Physiological Effects
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide can inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis. In vivo studies have shown that N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide can suppress tumor growth and metastasis in animal models of cancer. N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide has also been shown to have potential therapeutic effects in other diseases such as Alzheimer's disease and cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and has high specificity for EGFR. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide can have off-target effects and may not be effective in all cell types or in all experimental conditions. Additionally, the use of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide may not accurately reflect the physiological effects of EGFR inhibition in vivo.

Future Directions

There are several future directions for the use of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide in scientific research. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide. Another area of interest is the investigation of the role of EGFR in other diseases beyond cancer, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may have synergistic effects and improve clinical outcomes for patients with cancer.

Scientific Research Applications

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit the activation of EGFR and downstream signaling pathways, leading to the suppression of cell proliferation, migration, and invasion. N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide has also been used to investigate the role of EGFR in the development and progression of cancer, as well as in other diseases such as Alzheimer's disease and cardiovascular disease.

properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)18-9-8-15(22)14-17(18)23-21(27)16-6-4-5-7-19(16)28-2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDKQKJTWWMGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.